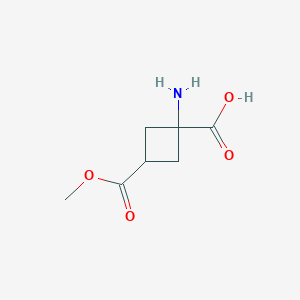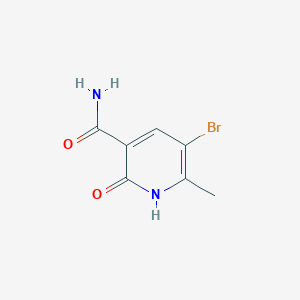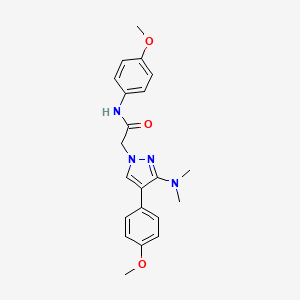![molecular formula C17H17N3O4S B2576660 N-(3,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-diméthoxybenzamide CAS No. 946305-65-3](/img/structure/B2576660.png)
N-(3,7-diméthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For instance, α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes, have been used .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidine ring system, which is structurally similar to purine . This similarity may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Applications De Recherche Scientifique
Activité Antitumorale
Les dérivés de la thiazolopyrimidine, tels que le composé en question, ont démontré posséder des activités antitumorales élevées . Cela fait d'eux des échafaudages prometteurs pour la conception de nouveaux médicaments anticancéreux .
Activité Antibactérienne
Ces composés présentent également des activités antibactériennes . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques ou agents antibactériens .
Activité Anti-inflammatoire
Les activités anti-inflammatoires de ces composés ont été démontrées . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires .
Découverte de Médicaments
La partie thiazolopyrimidine peut être facilement modifiée par l'introduction de nouveaux sites de liaison, ce qui est extrêmement nécessaire pour optimiser l'interaction entre le ligand et la cible biologique . Cela en fait un échafaudage prometteur pour la découverte de médicaments .
Potentiel Synthétique
Outre leur énorme potentiel synthétique, les dérivés de la thiazolo[3,2-a]pyrimidine, en particulier les dérivés substitués en position 2, sont des échafaudages prometteurs pour la conception de nouveaux médicaments .
Conception de Structures pour les Cibles Biologiques
La similarité structurale du système cyclique thiazolo[3,2-a]pyrimidine avec la purine peut être utilisée dans la conception de structures capables de se lier efficacement aux cibles biologiques .
Centre de Fonctionnalisation
Les dérivés de la 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one possèdent un groupe méthylène actif (C2H2) qui est considéré comme l'un des centres les plus attrayants pour la fonctionnalisation en raison de sa forte réactivité envers divers réactifs électrophiles .
Partie Quinoléine
Mécanisme D'action
Safety and Hazards
The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orientations Futures
Given the wide range of biological properties exhibited by similar compounds , this compound could be a promising scaffold for the design of new medicines, including anticancer drugs . Its thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Analyse Biochimique
Biochemical Properties
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, it interacts with glutamate receptors, acting as an antagonist and thereby modulating excitatory neurotransmission .
Cellular Effects
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide has profound effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive function and memory. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . It also binds to glutamate receptors, acting as an antagonist and reducing excitatory neurotransmission . Additionally, it modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling . Prolonged exposure can also result in adaptive changes in cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive function without significant adverse effects . At higher doses, it can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and reduced cell proliferation .
Transport and Distribution
Within cells and tissues, N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain, due to its ability to cross the blood-brain barrier . The compound’s distribution is influenced by its lipophilic properties, which facilitate its movement across cell membranes .
Subcellular Localization
The subcellular localization of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
Propriétés
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)12-6-5-11(23-3)7-13(12)24-4/h5-8H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZONOVNQVAITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)





![N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2576593.png)
![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)
![Ethyl 3-(2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzoate](/img/structure/B2576599.png)
